5-nitro-2-(p-tolyl)pyridine

Overview

Description

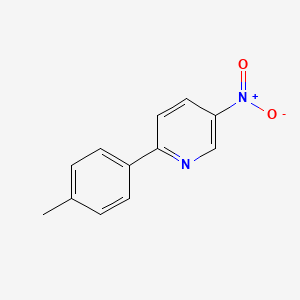

5-nitro-2-(p-tolyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 5-position and a p-tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(p-tolyl)pyridine typically involves nitration reactions. One common method is the nitration of 2-p-tolylpyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. These processes often utilize advanced reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(p-tolyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The methyl group on the p-tolyl ring can be oxidized to a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products Formed

Reduction: 5-Amino-2-p-tolylpyridine

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: 5-Nitro-2-(4-carboxyphenyl)pyridine

Scientific Research Applications

5-nitro-2-(p-tolyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

- 2-Nitropyridine

- 4-Nitropyridine

- 2-p-Tolylpyridine

- 5-Nitro-2-phenylpyridine

Uniqueness

5-nitro-2-(p-tolyl)pyridine is unique due to the presence of both a nitro group and a p-tolyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to other nitropyridines, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .

Biological Activity

5-Nitro-2-(p-tolyl)pyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the chemical formula and features a nitro group attached to a pyridine ring, along with a p-tolyl substituent. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential , particularly against several cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| Caco-2 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibits proliferation |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It appears to downregulate pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various nitropyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Against Cancer Cells : In another investigation, the cytotoxic effects of the compound were evaluated on human lung adenocarcinoma (A549) cells. The findings revealed an IC50 value of approximately 20 µM, suggesting potent anticancer activity .

- Mechanistic Studies : Further mechanistic studies indicated that the compound may induce oxidative stress within cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis .

Comparison with Related Compounds

This compound can be compared with other nitropyridine derivatives to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple cell lines |

| 4-Nitropyridine | Low | Moderate | Less effective than 5-nitro derivative |

| 2-Pyridone | High | Low | Strong antimicrobial but weak anticancer |

Properties

IUPAC Name |

2-(4-methylphenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13-12)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJSDWRGLBPNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.